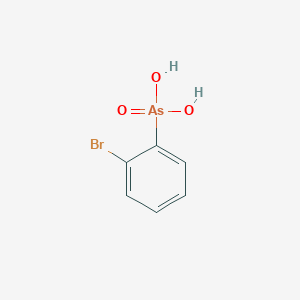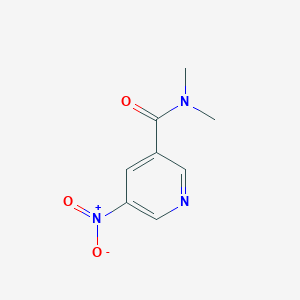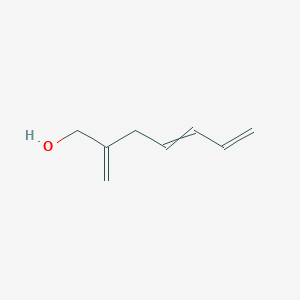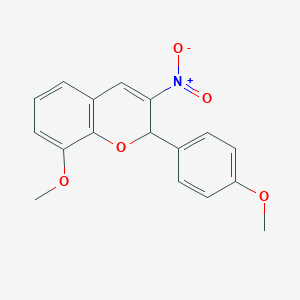
8-methoxy-2-(4-methoxyphenyl)-3-nitro-2H-chromene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-methoxy-2-(4-methoxyphenyl)-3-nitro-2H-chromene is a synthetic organic compound belonging to the chromene family Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
The synthesis of 8-methoxy-2-(4-methoxyphenyl)-3-nitro-2H-chromene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 8-methoxy-2H-chromen-2-one and 4-methoxybenzaldehyde.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base catalyst like piperidine. The reaction mixture is heated to facilitate the condensation reaction.
Industrial Production: For large-scale production, the process may be optimized to include continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
8-methoxy-2-(4-methoxyphenyl)-3-nitro-2H-chromene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The nitro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include halides and amines.
Scientific Research Applications
8-methoxy-2-(4-methoxyphenyl)-3-nitro-2H-chromene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 8-methoxy-2-(4-methoxyphenyl)-3-nitro-2H-chromene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular processes.
Pathways: It can modulate signaling pathways, such as the MAPK/ERK pathway, leading to changes in cell proliferation, apoptosis, and other cellular functions.
Comparison with Similar Compounds
8-methoxy-2-(4-methoxyphenyl)-3-nitro-2H-chromene can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds like 5-hydroxy-8-methoxy-2-(4-methoxyphenyl)-ethyl-chromone and 6-methoxy-2-(4-methoxyphenyl)-ethyl-chromone share structural similarities.
Properties
CAS No. |
57544-05-5 |
|---|---|
Molecular Formula |
C17H15NO5 |
Molecular Weight |
313.30 g/mol |
IUPAC Name |
8-methoxy-2-(4-methoxyphenyl)-3-nitro-2H-chromene |
InChI |
InChI=1S/C17H15NO5/c1-21-13-8-6-11(7-9-13)16-14(18(19)20)10-12-4-3-5-15(22-2)17(12)23-16/h3-10,16H,1-2H3 |
InChI Key |
JRKDJDBATCWDAD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(=CC3=C(O2)C(=CC=C3)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


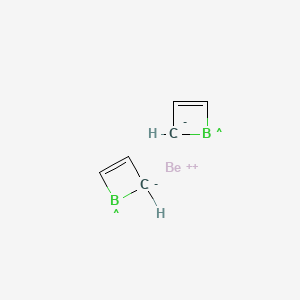
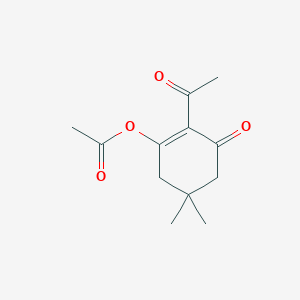
![4,4'-[5-(2-Chlorophenyl)-1,3-oxazole-2,4-diyl]bis(N,N-diethylaniline)](/img/structure/B14616459.png)
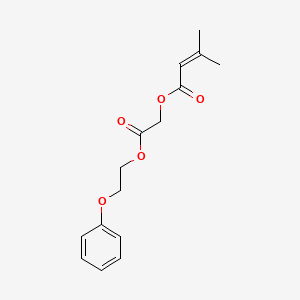
![Benzamide, N-[1-methoxy-2-oxo-2-(phenylamino)ethyl]-](/img/structure/B14616461.png)

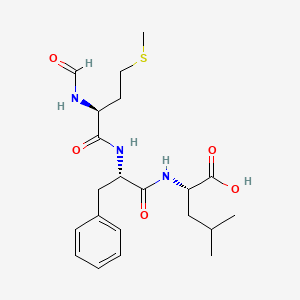
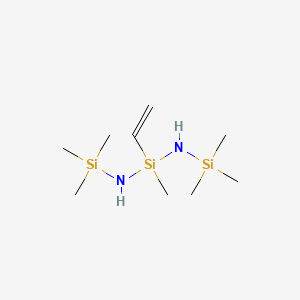
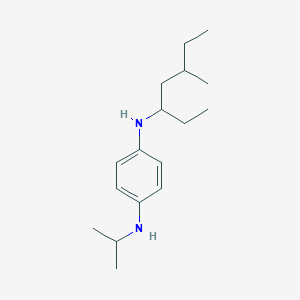
![Methyl {[(thiiran-2-yl)methyl]sulfanyl}acetate](/img/structure/B14616480.png)
![Ethenyl N-{2-[4-(carboxylatooxy)-3-ethenylphenyl]ethyl}glycinate](/img/structure/B14616481.png)
